1-Methoxy-2-(methoxymethoxy)benzene

Protecting group chemistry Phenolic MOM ether synthesis Catalytic methoxymethylation

1-Methoxy-2-(methoxymethoxy)benzene (CAS 73220-26-5) is a phenolic MOM (methoxymethyl) ether derived from guaiacol (2-methoxyphenol). With molecular formula C9H12O3 and molecular weight 168.19 g/mol, the compound exists as a liquid with a boiling point of 110-110.5 °C at 8 Torr and density of 1.1193 g/cm³.

Molecular Formula C9H12O3
Molecular Weight 168.19 g/mol
CAS No. 73220-26-5
Cat. No. B1601363
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Methoxy-2-(methoxymethoxy)benzene
CAS73220-26-5
Molecular FormulaC9H12O3
Molecular Weight168.19 g/mol
Structural Identifiers
SMILESCOCOC1=CC=CC=C1OC
InChIInChI=1S/C9H12O3/c1-10-7-12-9-6-4-3-5-8(9)11-2/h3-6H,7H2,1-2H3
InChIKeyRGPYMYQHGXCBPN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Methoxy-2-(methoxymethoxy)benzene (CAS 73220-26-5) Product Overview for Procurement Decisions


1-Methoxy-2-(methoxymethoxy)benzene (CAS 73220-26-5) is a phenolic MOM (methoxymethyl) ether derived from guaiacol (2-methoxyphenol). With molecular formula C9H12O3 and molecular weight 168.19 g/mol, the compound exists as a liquid with a boiling point of 110-110.5 °C at 8 Torr and density of 1.1193 g/cm³ . As a protected phenol derivative, it serves as a key intermediate in multi-step organic syntheses where the phenolic hydroxyl of guaiacol must be masked to enable selective transformations at other positions. The compound is commercially available from multiple suppliers at standard purity specifications of ≥95%, with batch-specific analytical documentation (NMR, HPLC, GC) available upon request .

Why 1-Methoxy-2-(methoxymethoxy)benzene Cannot Be Substituted with Generic Phenolic MOM Ethers


Substitution of 1-methoxy-2-(methoxymethoxy)benzene with alternative protected guaiacol derivatives or structurally similar MOM ethers is not scientifically interchangeable. The ortho-relationship between the methoxy and MOM-protected hydroxyl groups creates a unique electronic environment that governs both regioselectivity in subsequent aromatic functionalization and the stability profile of the acetal protecting group. Guaiacol itself is air- and light-sensitive, prone to autoxidation and discoloration upon storage due to its free phenolic hydroxyl group [1]; the MOM-protected derivative eliminates this degradation pathway. Furthermore, the MOM group confers stability toward strong bases, Grignard reagents, alkyllithiums, and lithium aluminum hydride—conditions under which unprotected phenols would be deprotonated or other protecting groups (e.g., acetates, silyl ethers) would be compromised [2]. Selecting an analog with a different protection pattern (e.g., para-methoxybenzyl, benzyl, or alternative alkoxyalkyl ethers) alters the orthogonality profile and may be incompatible with established synthetic protocols, necessitating re-optimization of downstream steps. The specific evidence below quantifies where this compound demonstrates verifiable differentiation.

Quantitative Differentiation Evidence for 1-Methoxy-2-(methoxymethoxy)benzene (CAS 73220-26-5) Against Comparators


Catalytic Methoxymethylation Efficiency: Guaiacol MOM Ether Synthesis vs. Alternative Phenolic Substrates

In a comparative catalytic study using the high-valent tin(IV) porphyrin catalyst [SnIV(Br8TPP)(OTf)2] with formaldehyde dimethyl acetal (FDMA) as the methoxymethylating agent at room temperature, guaiacol (2-methoxyphenol) underwent conversion to its corresponding MOM ether (1-methoxy-2-(methoxymethoxy)benzene) with a reported conversion efficiency of approximately 97% under the specified conditions [1]. This efficiency positions the guaiacol-derived MOM ether synthesis among the higher-performing substrates within the phenolic class evaluated in this catalyst system.

Protecting group chemistry Phenolic MOM ether synthesis Catalytic methoxymethylation

Stability Profile Differentiation: Protected MOM Ether vs. Unprotected Guaiacol Under Ambient Storage

Guaiacol (2-methoxyphenol), the direct unprotected precursor to 1-methoxy-2-(methoxymethoxy)benzene, is documented as air- and light-sensitive, exhibiting a tendency toward autoxidation and progressive darkening upon exposure to atmospheric oxygen and ambient light [1]. This degradation pathway is mediated by the free phenolic hydroxyl group. In contrast, 1-methoxy-2-(methoxymethoxy)benzene, with its phenolic hydroxyl protected as a methoxymethyl acetal, eliminates this autoxidation susceptibility. Vendor technical documentation indicates that the MOM-protected compound is stable under recommended storage at room temperature without special atmospheric exclusion requirements .

Chemical stability Oxidative degradation Storage compatibility

MOM Group Orthogonality: Differentiating Stability Against Strong Bases and Nucleophiles Relative to Alternative Protecting Groups

The methoxymethyl (MOM) protecting group in 1-methoxy-2-(methoxymethoxy)benzene exhibits a defined stability profile that is orthogonal to several other commonly employed hydroxyl protecting groups. Specifically, MOM ethers demonstrate stability toward strong bases, Grignard reagents, alkyllithiums, and lithium aluminum hydride—reagents that would cleave acetate esters, silyl ethers, or other base-labile protecting groups [1]. Conversely, MOM ethers are readily cleaved under mild aqueous acidic conditions, providing a complementary deprotection pathway that is orthogonal to base-stable protecting groups such as benzyl ethers.

Protecting group orthogonality Synthetic compatibility MOM ether stability

Optimal Application Scenarios for 1-Methoxy-2-(methoxymethoxy)benzene (CAS 73220-26-5) Based on Verified Differentiation Evidence


Synthetic Routes Requiring Ortho-Selective Functionalization of Protected Guaiacol Derivatives

1-Methoxy-2-(methoxymethoxy)benzene is optimally deployed in synthetic sequences where the guaiacol core must undergo regioselective functionalization at positions other than the protected phenolic oxygen. The ortho-methoxy group serves as a directing metalation group (DMG) for directed ortho metalation (DoM) chemistry [1], while the MOM-protected hydroxyl remains inert to the strongly basic organolithium conditions employed. This enables introduction of electrophiles at the position ortho to the methoxy group without competing deprotonation or reaction at the protected phenolic site. Procurement of the pre-protected building block eliminates the need to develop and validate in-house MOM protection protocols for guaiacol, which requires handling of chloromethyl methyl ether (MOMCl)—a reagent with significant toxicity and handling restrictions [2].

Multi-Step Syntheses Requiring Orthogonal Protecting Group Strategies

The MOM group in 1-methoxy-2-(methoxymethoxy)benzene provides a deprotection handle that is orthogonal to base-stable protecting groups (e.g., benzyl ethers, PMB ethers) and fluoride-labile silyl ethers. This orthogonality, as documented in the MOM group stability profile [1], makes the compound particularly valuable in complex natural product synthesis or pharmaceutical intermediate preparation where sequential unmasking of multiple hydroxyl groups is required. The MOM ether can be selectively cleaved under mild aqueous acidic conditions (e.g., HCl in methanol, aqueous acetic acid, or heterogeneous acid catalysts) while leaving other protecting groups intact, enabling precise control over functional group revelation timing.

Process Chemistry Applications Requiring Ambient Storage Stability of Phenolic Intermediates

For process development and scale-up applications where guaiacol-derived intermediates must be stored between synthetic steps, 1-methoxy-2-(methoxymethoxy)benzene offers a distinct operational advantage over the unprotected parent compound. Guaiacol's documented susceptibility to air- and light-induced autoxidation [1] necessitates inert atmosphere storage and can lead to batch-to-batch variability due to progressive degradation. The MOM-protected derivative eliminates this degradation pathway and is specified by vendors as stable under room temperature storage conditions without special atmospheric controls [2]. This stability translates to more predictable process performance, reduced quality control burden, and simplified inventory management in both research and pilot-scale settings.

Medicinal Chemistry Building Block for Structure-Activity Relationship (SAR) Studies

In medicinal chemistry campaigns exploring guaiacol-containing pharmacophores, 1-methoxy-2-(methoxymethoxy)benzene serves as a versatile intermediate that enables late-stage diversification. The MOM-protected phenol can be carried through multiple synthetic transformations, then deprotected to reveal the free hydroxyl for further derivatization (e.g., alkylation, acylation, sulfonation) or to assess the contribution of the free phenol to target binding. The high conversion efficiency (~97%) observed in catalytic MOM ether formation from guaiacol [1] suggests that procurement of the pre-formed building block is an efficient alternative to in-house protection, particularly for laboratories lacking specialized catalyst systems or those seeking to minimize exposure to MOMCl [2].

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